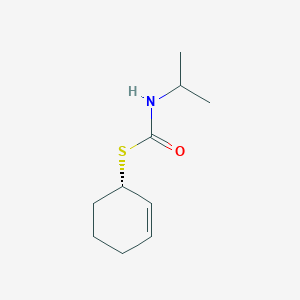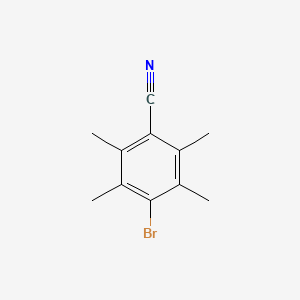
4-Bromo-2,3,5,6-tetramethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3,5,6-tetramethylbenzonitrile is an organic compound with the molecular formula C11H12BrN It is a derivative of benzonitrile, where the benzene ring is substituted with four methyl groups and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetramethylbenzonitrile typically involves the bromination of 2,3,5,6-tetramethylbenzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,3,5,6-tetramethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield 4-methoxy-2,3,5,6-tetramethylbenzonitrile.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3,5,6-tetramethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3,5,6-tetramethylbenzonitrile depends on its interaction with specific molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst. The pathways involved include oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: Lacks the four methyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-3-methylbenzonitrile: Has only one methyl group, resulting in different electronic and steric properties.
Uniqueness
4-Bromo-2,3,5,6-tetramethylbenzonitrile is unique due to its multiple methyl substitutions, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where steric hindrance and electronic effects are crucial .
Eigenschaften
CAS-Nummer |
188984-14-7 |
|---|---|
Molekularformel |
C11H12BrN |
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
4-bromo-2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H12BrN/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h1-4H3 |
InChI-Schlüssel |
WAMADLQGDGJCLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C#N)C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
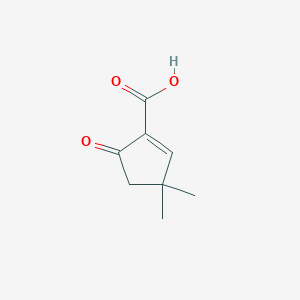
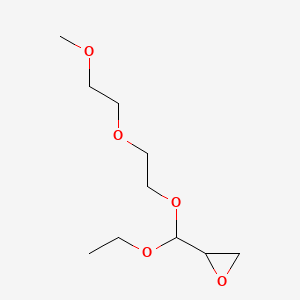
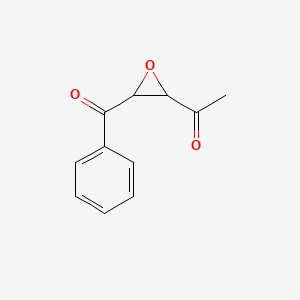

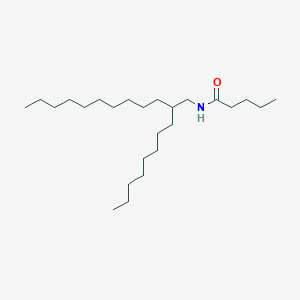

![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
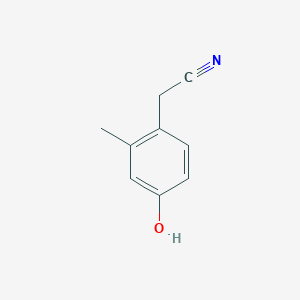
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
